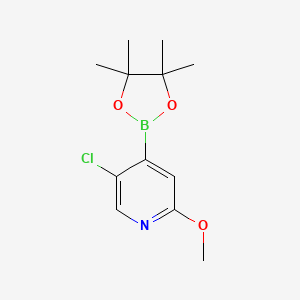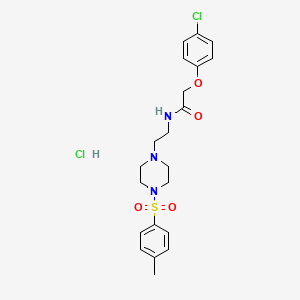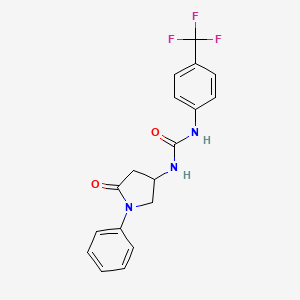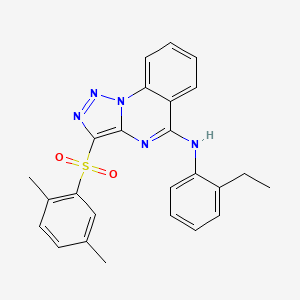![molecular formula C15H20N2O2S B2660020 N-[3-(dimethylamino)propyl]naphthalene-2-sulfonamide CAS No. 282720-12-1](/img/structure/B2660020.png)
N-[3-(dimethylamino)propyl]naphthalene-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1,3-Propanediamine, N’-[3-(dimethylamino)propyl]-N,N-dimethyl-” is a chemical compound with the formula C10H25N3. It has a molecular weight of 187.3256 . It is also known by other names such as Bis (3-dimethylamino-1-propyl)amine, Bis- (dimethylaminopropyl)amine, and Bis (3- (dimethylamino)propyl)amine .
Synthesis Analysis
DMAPA is commonly produced commercially via the reaction between dimethylamine and acrylonitrile (a Michael reaction) to produce dimethylaminopropionitrile. A subsequent hydrogenation step yields DMAPA .Molecular Structure Analysis
The IUPAC Standard InChI for this compound is InChI=1S/C10H25N3/c1-12(2)9-5-7-11-8-6-10-13(3)4/h11H,5-10H2,1-4H3 .Chemical Reactions Analysis
The radical copolymerizations of N-[(3-dimethylamino)propyl]methacrylamide (DMAPMA) with n-dodecyl acrylate (DA) or n-dodecyl methacrylate (DMA) in toluene (70 °C) were shown to have a peculiar nature: the total initial concentration of monomers significantly influences the composition and compositional heterogeneity of copolymers .Wissenschaftliche Forschungsanwendungen
Fluorescent Probe in Protein Binding Studies
N-n-Butyl[(5-dimethylamino)-1-naphthalene]sulfonamide, a related compound, has been utilized as a fluorescent probe in the study of binding interactions. Specifically, it was employed to examine the binding of p-hydroxybenzoic acid esters to bovine serum albumin, revealing insights into the hydrophobic nature of this interaction and the binding mechanism involving the aromatic ring of parabens (Jun et al., 1971).
Molecular Imaging and Blood Clotting
A derivative of N-[3-(dimethylamino)propyl]naphthalene-2-sulfonamide, known as NST732, is part of the ApoSense family of compounds. This molecule has shown potential in selective targeting, binding, and accumulation within cells undergoing apoptosis, making it useful for molecular imaging and monitoring blood clotting in the context of antiapoptotic drug treatments (Basuli et al., 2012).
Photophysical Properties in Dendrimers
Studies on poly(propylene amine) dendrimers functionalized with naphthylsulfonamide units have explored the photophysical properties of these molecules. The research highlights the interactions between naphthyl units and tertiary amine units in the dendrimers, influencing their excited states and luminescence characteristics (Pina et al., 2004).
Investigation in Micelle Studies
Fluorescent alkylamines, such as N-(2-aminoethyl)-5-dimethyl-amino-1-naphthalene sulfonamide, have been investigated for their binding to phospholipid and phospholipid-deoxycholate micelles. These studies provide insights into molecular interactions and micellar structure, particularly the effects of cholesterol incorporation (Narayanan et al., 1980).
Fluorescent Probes in Solvent Studies
Research on fluorescent probes like acrylodan, ANS, and prodan, which are derivatives of N-[3-(dimethylamino)propyl]naphthalene-2-sulfonamide, has been conducted to understand their behavior in various solvents. This work is crucial for interpreting the emission maxima of these probes and their use in biological systems (Cerezo et al., 2001).
Magnetic Anisotropy in Cobalt(ii)-sulfonamide Complexes
The correlation between magnetic anisotropy and coordination geometry in cobalt(ii)-sulfonamide complexes, involving N-(dimethylamino)propyl]naphthalene-2-sulfonamide derivatives, has been studied. This research provides insights into the geometric variation and its impact on magnetic properties (Wu et al., 2019).
Eigenschaften
IUPAC Name |
N-[3-(dimethylamino)propyl]naphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2S/c1-17(2)11-5-10-16-20(18,19)15-9-8-13-6-3-4-7-14(13)12-15/h3-4,6-9,12,16H,5,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOCLWBMATPMORU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNS(=O)(=O)C1=CC2=CC=CC=C2C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(dimethylamino)propyl]naphthalene-2-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-morpholino-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2659937.png)
![1,3-dimethyl-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-1H-pyrazole-5-carboxamide](/img/structure/B2659942.png)
![4-[benzyl(methyl)amino]-N-(2,4-difluorophenyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2659943.png)
![3-Fluorosulfonyloxy-5-[(2R,4R)-4-methoxy-2-methylpiperidine-1-carbonyl]pyridine](/img/structure/B2659944.png)


![Benzyl (5-chlorobenzo[b]thiophen-2-yl)carbamate](/img/structure/B2659949.png)
![2-[(3,4-Dichlorophenyl)methyl]-6-ethyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![N-[4-(2,4-dimethylphenyl)sulfonyliminocyclohexa-2,5-dien-1-ylidene]-2,4-dimethylbenzenesulfonamide](/img/structure/B2659952.png)


![6-(Phenylsulfonyl)-1-oxa-6-azaspiro[2.5]octane](/img/structure/B2659956.png)
![N-(2-Cyano-3-methylbutan-2-yl)-2-[(2-phenylcyclopentyl)amino]acetamide](/img/structure/B2659957.png)
